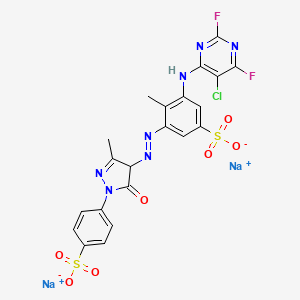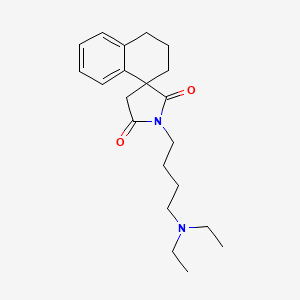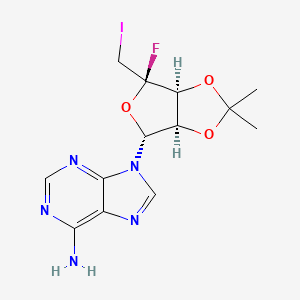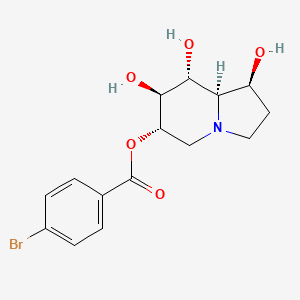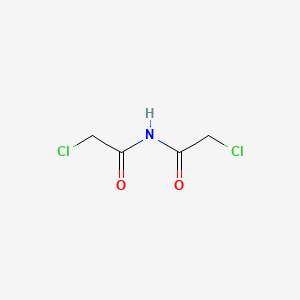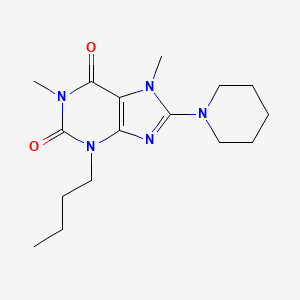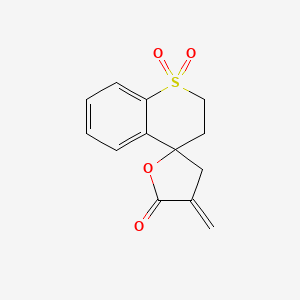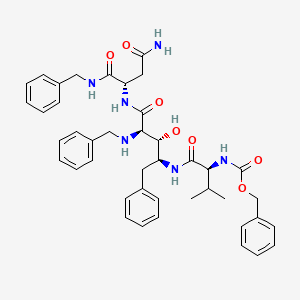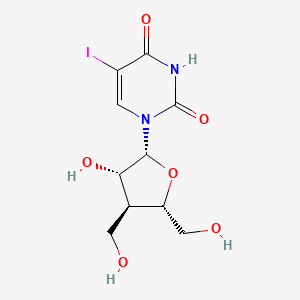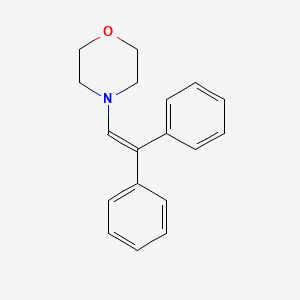
4-(2,2-Diphenylvinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diphenylvinyl)morpholine is an organic compound with the molecular formula C18H19NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2,2-diphenylvinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylvinyl)morpholine typically involves the reaction of morpholine with a suitable diphenylvinyl precursor. One common method is the reaction of morpholine with 1,1-diphenylethylene under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylvinyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted morpholine compounds.
Scientific Research Applications
4-(2,2-Diphenylvinyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylvinyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with a similar structure but without the diphenylvinyl group.
4-(2,2-Diphenylethenyl)morpholine: A closely related compound with a similar structure but different stereochemistry.
Diphenylmorpholine: A compound where the morpholine ring is substituted with two phenyl groups instead of a diphenylvinyl group.
Uniqueness
4-(2,2-Diphenylvinyl)morpholine is unique due to the presence of the diphenylvinyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
7145-15-5 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,15H,11-14H2 |
InChI Key |
KFCXYAAZYMQSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


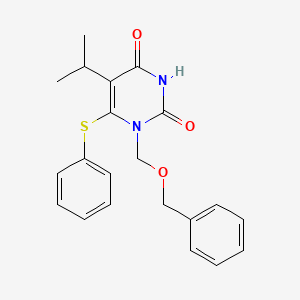
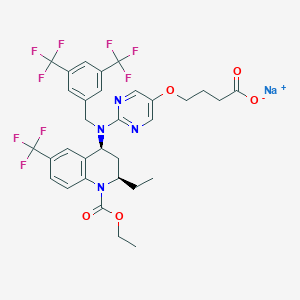

![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
